Azathramycin

概要

説明

アジスロマイシンは、さまざまな細菌感染症の治療に使用されるマクロライド系抗生物質です。広範囲の抗菌活性を持ち、他の抗生物質に比べて半減期が長いことから、投与回数を減らすことができます。 アジスロマイシンは、呼吸器感染症、皮膚感染症、耳感染症、性感染症の治療によく使用されます .

科学的研究の応用

Azithromycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying macrolide antibiotics. In biology, it is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial growth. In medicine, azithromycin is used to treat various bacterial infections and is being investigated for its potential use in treating viral infections, such as COVID-19. In industry, azithromycin is used in the production of pharmaceutical formulations and as a reference standard in analytical chemistry .

作用機序

アジスロマイシンは、細菌の50Sリボソームサブユニットの23S rRNAに結合することで作用します。この結合は、タンパク質合成のトランスペプチダーゼ反応とトランスロケーション反応を阻害し、最終的に細菌の増殖を阻止します。アジスロマイシンはまた、50Sリボソームサブユニットの集合を阻害し、タンパク質合成をさらに阻害します。 この化合物は、食細胞などのさまざまな細胞によって積極的に吸収され、感染部位に高濃度で送達されます .

類似化合物の比較

アジスロマイシンは、エリスロマイシンやクラリスロマイシンなどの他のマクロライド系抗生物質と構造的に類似しています。エリスロマイシンと比較して、アジスロマイシンは半減期が長く、組織への浸透性が優れており、耐容性も向上しています。クラリスロマイシンは、薬物動態の面ではエリスロマイシンとより似ていますが、耐容性が向上しています。 アジスロマイシンの独特の15員のアザライド環は、他のマクロライド系抗生物質とは異なり、安定性と活性の向上が見られます .

類似した化合物には、以下が含まれます。

- エリスロマイシン

- クラリスロマイシン

- ロキシスロマイシン

- スピラマイシン

アジスロマイシンの独特の構造と性質は、医学と研究において幅広い用途を持つ貴重な抗生物質となっています。

生化学分析

Biochemical Properties

Azathramycin interacts with various biomolecules, primarily targeting the ribosome . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting the transpeptidation/translocation step of protein synthesis and preventing the assembly of the 50S ribosomal subunit .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to have clear and sustained effects on the gut microbial community, causing significant alterations in the representations of Bifidobacterium species . It also inhibits T-cell cytotoxicity against tumor cells and impairs T-cell metabolism through glycolysis inhibition, down-regulation of mitochondrial genes, and up-regulation of immunomodulatory genes .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the bacterial ribosome. By binding to the 23S rRNA of the 50S ribosomal subunit, it inhibits the transpeptidation/translocation step of protein synthesis, thereby stopping bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in vitro killing curves showed a decrease of 2 log 10 within 2 and 3 hours for azithromycin and erythromycin, respectively .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to be metabolized in the liver . Demethylation is the major route of metabolism, and the metabolites are not considered to have any significant antimicrobial activity .

Transport and Distribution

This compound is extensively distributed into tissues, particularly phagocytes, where it is delivered in high concentrations to sites of infection . This is reflected in rapid plasma clearance and extensive tissue distribution .

Subcellular Localization

This compound is known to accumulate in intracellular compartments, mainly in fibroblasts, phagocytic cells, and other white blood cells . This suggests that this compound is localized in specific subcellular compartments, likely acidic organelles such as lysosomes .

準備方法

アジスロマイシンは、エリスロマイシンを出発物質とする一連の化学反応によって合成されます。このプロセスでは、エリスロマイシン分子の改変によってラクトン環に窒素原子が導入され、15員のアザライド環が形成されます。この改変により、化合物の安定性と活性が向上します。 工業的な製造方法では、多くの場合、ホットメルト押出法を用いてアジスロマイシンをアモルファス固体分散体として調製することにより、溶解性と味を向上させています .

化学反応解析

アジスロマイシンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応に使用される一般的な試薬には、メタノール、リン酸緩衝液、アセトニトリルなどがあります。これらの反応から生成される主な生成物は、一般的に官能基が改変されたアジスロマイシンの誘導体です。 これらの反応を分析し、生成物の純度を決定するためには、多くの場合、高速液体クロマトグラフィー(HPLC)が使用されます .

科学研究の応用

アジスロマイシンは、科学研究において幅広い用途があります。化学分野では、マクロライド系抗生物質のモデル化合物として使用されます。生物学分野では、細菌の耐性機構や抗生物質が細菌の増殖に与える影響を研究するために使用されます。医学分野では、アジスロマイシンはさまざまな細菌感染症の治療に使用され、COVID-19などのウイルス感染症の治療への潜在的な応用が研究されています。 工業的には、アジスロマイシンは医薬品製剤の製造や分析化学の基準物質として使用されています .

化学反応の分析

Azithromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, phosphate buffer, and acetonitrile. The major products formed from these reactions are typically derivatives of azithromycin with modified functional groups. High-performance liquid chromatography (HPLC) is often used to analyze these reactions and determine the purity of the products .

類似化合物との比較

Azithromycin is structurally related to other macrolide antibiotics, such as erythromycin and clarithromycin. Compared to erythromycin, azithromycin has a longer half-life, better tissue penetration, and improved tolerability. Clarithromycin is more similar to erythromycin in terms of pharmacokinetics but offers improved tolerability. Azithromycin’s unique 15-membered azalide ring differentiates it from other macrolides and contributes to its enhanced stability and activity .

Similar compounds include:

- Erythromycin

- Clarithromycin

- Roxithromycin

- Spiramycin

Azithromycin’s unique structure and properties make it a valuable antibiotic with a wide range of applications in medicine and research.

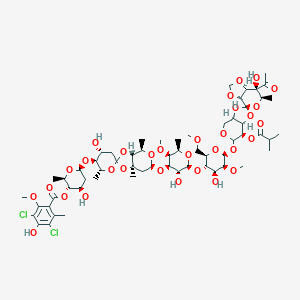

特性

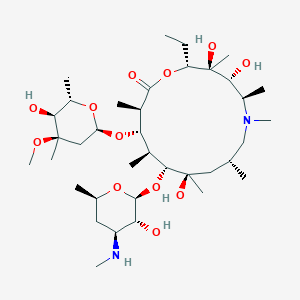

IUPAC Name |

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKNNHYKWGYTEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76801-85-9 | |

| Record name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between azaerythromycin A and azithromycin?

A1: Azaerythromycin A is a known impurity and degradation product of azithromycin, a commonly used macrolide antibiotic. []

Q2: How can azaerythromycin A be separated and quantified in azithromycin samples?

A2: Several analytical techniques can be employed, with thin-layer chromatography (TLC) being a common method. TLC utilizes a mobile phase of n-hexane-ethyl acetate-diethylamine (75:25:10, v/v/v) and a stationary phase of precoated silica-gel plates. After development, azaerythromycin A can be visualized as a brown to brownish-red spot upon spraying with a modified Dragendorff's solution. This method allows for the separation and quantification of azaerythromycin A even in the presence of other potential impurities and degradation products. [] Another method is HPLC with electrochemical detection. []

Q3: What are the typical levels of azaerythromycin A found in azithromycin?

A3: The amount of azaerythromycin A can vary depending on the source and manufacturing process of the azithromycin. It's crucial to monitor these levels, as even small changes in impurity profiles can indicate variations in manufacturing or potential degradation issues. []

Q4: Are there any known instances where azaerythromycin A was specifically investigated for its biological activity?

A4: While azaerythromycin A itself hasn't been extensively studied for its individual biological effects, its presence as a structural analog of azithromycin makes it relevant in the context of structure-activity relationship studies. Research shows that even slight modifications to the macrolide structure, like replacing the carbonyl group at position 9 with a nitrogen to create an azaerythromycin, can significantly alter antibacterial activity. [, , ] Furthermore, understanding its role in potential cross-resistance mechanisms with other macrolides is essential. []

Q5: What are the implications of having azaerythromycin A present in azithromycin drug products?

A5: The presence of impurities like azaerythromycin A in pharmaceutical formulations needs to be carefully controlled and monitored due to potential impacts on drug safety and efficacy. Regulatory bodies like the FDA and ICH set strict limits for impurities in drug products. []

Q6: How is the stability of azithromycin evaluated in relation to azaerythromycin A formation?

A6: Stability studies often involve exposing azithromycin to various stress conditions like heat, light, humidity, and acidic or basic environments. The formation and increase of azaerythromycin A under these conditions are closely monitored. This data informs appropriate storage conditions and shelf-life determination for azithromycin drug products. []

Q7: What is the significance of understanding the compatibility of azithromycin with excipients in relation to azaerythromycin A?

A7: Excipients used in pharmaceutical formulations can potentially interact with the active ingredient and impact its stability. Assessing the compatibility of azithromycin with different excipients, especially in the presence of moisture, helps determine their potential contribution to azaerythromycin A formation. [] Choosing suitable excipients is crucial for maintaining the quality and stability of the final drug product. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

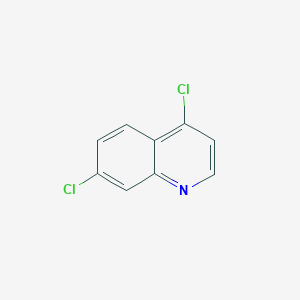

![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)